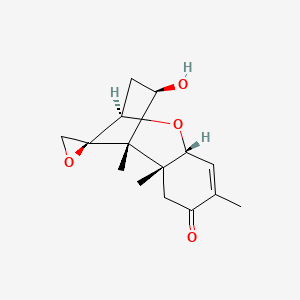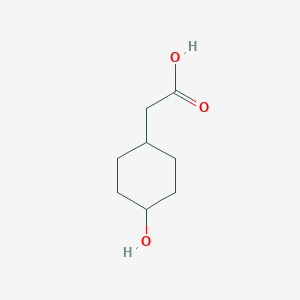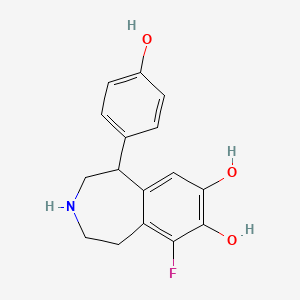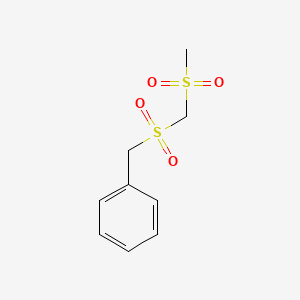![molecular formula C8H18INOS B1253790 Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide CAS No. 76541-57-6](/img/structure/B1253790.png)
Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, commonly known as MTS, is a chemical compound that is widely used in scientific research. It is a positively charged molecule that is often used as a labeling reagent for proteins and peptides.
Scientific Research Applications
Antibiotic Resistance Research
OXA-22, also known as OXA-23, is a β-lactamase from Acinetobacter baumannii . It plays a significant role in antibiotic resistance, particularly against β-lactam antibiotic molecules . The protein can assume different conformations, especially around the active site, which contributes to its considerable conformational motility . This property is crucial for understanding the functioning mechanism of the enzyme and designing new effective molecules for the treatment of A. baumannii .
Drug Development
The compound has been identified as a potent inhibitor of β-lactamase OXA-48 . It shows significant inhibition against OXA-48 and holds promise as a potential compound for the development of β-lactamase inhibitors . This application is particularly important in the fight against drug-resistant bacterial infections.
Organic Synthesis
Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide finds applications in organic synthesis. Its unique structure enables it to be utilized in various fields, making it an invaluable asset for innovative research.
Catalysis
The compound is also used in catalysis. Its unique structure and properties make it a versatile catalyst in various chemical reactions.
Medicinal Chemistry
In the field of medicinal chemistry, Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is a valuable compound. It can be used in the synthesis of various pharmaceuticals and in the development of new drugs.
Vitamin D3 Analog Research
A compound named 22-Oxa-1, 25-Dihydroxyvitamin D3, which shares a similar naming convention with OXA-22, has been identified as a novel Vitamin D3 analog . It has been found to inhibit the growth of human breast cancer in vitro and in vivo without causing hypercalcemia . Although this compound is not exactly OXA-22, it’s worth noting the potential applications of similarly named compounds in the field of cancer research.
Mechanism of Action
Target of Action
OXA-22, also known as Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, is a beta-lactamase found in Ralstonia pickettii . Beta-lactamases are enzymes that provide multi-resistance to antibiotics, especially among Gram-negative bacteria . The primary targets of OXA-22 are beta-lactam antibiotics, including penams and cephalosporins .
Mode of Action
OXA-22 acts by hydrolyzing the beta-lactam ring of antibiotics, which inactivates the antibiotic and confers resistance to the bacteria . This enzyme is most effective against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin .
Biochemical Pathways
The biochemical pathway of OXA-22 involves the hydrolysis of beta-lactam antibiotics by the serine beta-lactamase enzyme . This process leads to antibiotic inactivation, conferring resistance to the bacteria .
Pharmacokinetics
The related oxa-48-like beta-lactamases are known to be difficult to detect because they often cause only low-level in vitro resistance to carbapenems . Further pharmacokinetics/pharmacodynamics (PK/PD) data for OXA-22 would be beneficial .
Result of Action
The result of OXA-22 action is the inactivation of beta-lactam antibiotics, leading to antibiotic resistance in the bacteria . This resistance can lead to treatment failures, especially in the case of carbapenem antibiotics .
Action Environment
The action of OXA-22 can be influenced by various environmental factors. For instance, the presence of other antimicrobial resistance genes can enhance the resistance provided by OXA-22 . Additionally, the enzyme’s action can be affected by the bacterial species and strain, as well as the presence of plasmids and other genetic elements .
properties
IUPAC Name |
trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAKQKXXMGYQT-WSZWBAFRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481956 |
Source


|
| Record name | OXA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76541-57-6 |
Source


|
| Record name | OXA-22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)

![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)


![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)

